Chlorobenzene

Description

Significance of Chlorobenzene in Environmental and Chemical Sciences

This compound's importance in the chemical sciences stems primarily from its role as a key intermediate in the synthesis of various other chemicals. wikipedia.orgsolubilityofthings.com It serves as a precursor for the production of commodities like certain pesticides, dyes, and pharmaceuticals. solubilityofthings.com Historically, it was a major component in the manufacturing of phenol (B47542) and DDT, though these applications have significantly declined. wikipedia.orgnih.gov Furthermore, its properties as a solvent for organic compounds make it valuable in both industrial and laboratory settings. solubilityofthings.comepa.gov

From an environmental science perspective, this compound is significant due to its status as a volatile organic compound (VOC) and its potential as a contaminant. solubilityofthings.com Its release into the environment can occur through industrial emissions and its use as a solvent. epa.govepa.gov Consequently, research into its environmental fate, transport, and degradation is crucial for understanding and mitigating its impact on ecosystems. epa.govcdc.gov The compound's presence in hazardous waste sites has also prompted extensive studies into its toxicological effects on various organisms. cdc.govcerij.or.jp

Historical and Contemporary Research Perspectives on this compound

Historically, research on this compound was closely tied to its industrial applications. Early studies focused on its synthesis, primarily through the chlorination of benzene (B151609), and its utility in producing other high-demand chemicals. tpsgc-pwgsc.gc.camdpi.com The discovery of its role in the Dow process for phenol production and in the synthesis of DDT marked significant milestones in its industrial history. wikipedia.org

Contemporary research has shifted significantly towards understanding and mitigating the environmental and health impacts of this compound. A major focus is on its biodegradation and remediation from contaminated sites, with studies exploring various microbial strains and degradation pathways. researchgate.net Advanced oxidation processes, such as photochemical degradation, are also being investigated as potential methods for its removal from air and water. uwaterloo.ca Furthermore, modern analytical techniques, including gas chromatography and mass spectrometry, are continuously being refined to improve the detection and quantification of this compound in environmental samples. zzgayq.comjst.go.jpresearchgate.net Toxicological research has also evolved, moving towards understanding the mechanisms of its toxicity at the cellular and molecular levels. clu-in.orgepa.gov

Overview of Major Research Domains in this compound Studies

The study of this compound encompasses several key research domains:

Synthesis and Manufacturing: This area focuses on optimizing the production of this compound, typically through the catalyzed chlorination of benzene. tpsgc-pwgsc.gc.camdpi.com Research aims to improve yield, selectivity, and the economic and environmental performance of the manufacturing process. bcrec.idpraiseworthyprize.org

Chemical Reactivity and Applications: This domain investigates the use of this compound as a building block for other organic compounds. wikipedia.org A significant portion of research is dedicated to its nitration to produce nitrochlorobenzenes, which are important intermediates for dyes, herbicides, and pharmaceuticals. wikipedia.org

Environmental Fate and Degradation: This research area examines how this compound behaves in the environment. Studies focus on its transport in air, water, and soil, as well as its degradation through biotic and abiotic processes. epa.govcdc.govresearchgate.net Volatilization is a primary mechanism for its removal from water, while biodegradation in soil and water can be slow. epa.govcerij.or.jp

Analytical and Detection Methods: The development of sensitive and specific methods for detecting and quantifying this compound is a crucial research domain. Techniques like gas chromatography coupled with various detectors (e.g., flame ionization detector, electron capture detector, mass spectrometry) are widely used and continuously improved. zzgayq.comwrc.org.zaoup.com

Toxicology: This domain investigates the adverse effects of this compound on living organisms. cerij.or.jp Research includes acute and chronic toxicity studies in various animal models to determine its effects on organs such as the liver and kidneys, as well as its impact on the central nervous system. epa.govclu-in.orgepa.gov

Chemical and Physical Properties of this compound

List of Compound Names

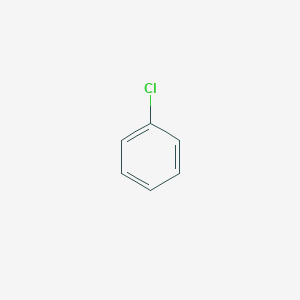

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-25-2 | |

| Record name | Benzene, chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020298 | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear volatile liquid | |

CAS No. |

108-90-7, 68411-45-0 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorobenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K18102WN1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Chemical Reactivity and Transformation Mechanisms of Chlorobenzene

Reaction Kinetics and Pathways

The following sections delve into the specifics of chlorobenzene's reactions under different conditions, examining the kinetics and identifying the resulting products.

Gas-Phase Reactions

Gas-phase reactions are crucial for understanding the atmospheric fate and combustion chemistry of this compound.

The reaction between this compound and the hydroxyl radical (OH) is a key process in its atmospheric degradation. nih.gov Experimental studies using techniques like pulsed laser photolysis/pulsed laser induced fluorescence (PLP/PLIF) have been conducted over a wide range of temperatures (298–670 K) to determine the kinetics of this reaction. nih.govacs.orgnih.gov

The reaction proceeds through several channels, including hydrogen abstraction and OH addition to the aromatic ring. nih.govacs.org The addition of the OH radical can occur at the ortho, meta, and para positions, with the ortho and para positions being favored. nih.gov At lower temperatures, the reaction is dominated by the reversible addition of the OH radical to the this compound molecule. nih.govacs.org As the temperature increases, abstraction and addition-elimination channels become more significant. nih.govacs.org

The rate constant for the reaction shows a distinct temperature dependence. At room temperature (around 298 K), the rate constant is approximately 6.02 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgacs.org However, at higher temperatures (474–670 K), the rate constants are significantly lower and exhibit a positive temperature dependence. nih.govacs.orgacs.org This behavior is consistent with the shift in dominant reaction mechanisms from addition at low temperatures to abstraction and elimination at higher temperatures. nih.govacs.org

The primary products of the OH-initiated oxidation of this compound are chlorophenols. nih.gov The formation of these products occurs through the reaction of the initial this compound-OH adduct with molecular oxygen. nih.gov

Table 1: Rate Constants for the Gas-Phase Reaction of this compound with Hydroxyl Radical

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique |

| 298.8 ± 1.5 | (6.02 ± 0.34) x 10⁻¹³ | PLP/PLIF nih.govacs.org |

| 474 - 670 | (1.01 ± 0.35) x 10⁻¹¹ exp[(-2490 ± 170 K)/T] | PLP/PLIF nih.govacs.org |

| 296 | (7.41 ± 0.94) x 10⁻¹³ | Flash Photolysis Resonance Fluorescence scite.ai |

This table presents kinetic data for the gas-phase reaction of this compound with the hydroxyl radical at various temperatures.

The reaction of this compound with atomic chlorine has been studied, particularly at high temperatures relevant to combustion processes. unt.edu Experimental investigations using pulsed laser photolysis for Cl atom generation and time-resolved resonance fluorescence for their detection have provided kinetic data over a temperature range of approximately 710–1030 K. unt.eduresearchgate.net

The primary pathway for this reaction is proposed to be hydrogen abstraction, leading to the formation of hydrochloric acid (HCl) and chlorophenyl radicals. unt.eduresearchgate.net Density functional theory calculations suggest that the most favorable product is the 3-chlorophenyl radical, resulting from the attack at the C-H bond meta to the C-Cl bond. unt.eduresearchgate.net The rate constant for this reaction is found to be a factor of 2-3 slower than the analogous reaction of benzene (B151609) with atomic chlorine. unt.edu

Another potential pathway is the formation of an adduct, a dichlorocyclohexadienyl radical, but this is considered negligible under high-temperature conditions. unt.edu Chlorine abstraction to form a phenyl radical and molecular chlorine is also thermodynamically unfavorable. unt.edu

Table 2: Arrhenius Parameters for the Gas-Phase Reaction of this compound with Atomic Chlorine

| Temperature Range (K) | A-factor (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) |

| 710 - 1030 | (1.36 ± 0.47) x 10⁻¹⁰ | 42.5 ± 2.5 |

This table, based on data from Gao and Marshall (2007), shows the Arrhenius parameters for the reaction of this compound with atomic chlorine in the gas phase. unt.eduresearchgate.net

The photolysis of this compound, particularly in the gas phase, primarily involves the homolytic cleavage of the carbon-chlorine bond. nih.govacs.org Upon absorption of ultraviolet (UV) radiation, this compound can dissociate to form a phenyl radical and a chlorine atom. nih.govacs.org For instance, photolysis at 193 nm has been shown to produce these radical fragments with a quantum yield of unity. unt.edu

Further studies at 266 nm have identified hydrochloric acid (HCl), acetylene (B1199291), and 1,3-butadiyne (B1212363) as gas-phase products. researchgate.net The presence of acetylene and 1,3-butadiyne suggests that the initially formed ortho-benzyne, a co-product of HCl elimination, undergoes further degradation. researchgate.net The experimental branching ratio between HCl elimination and C-Cl bond fission was determined to be 1:1. researchgate.net

In solution, the photochemistry can be more complex. Ultrafast transient absorption spectroscopy of UV-excited this compound in various solvents has revealed the formation of an intermediate isomer with both charge-separated and triplet-spin carbene character. nih.govacs.org This intermediate has a solvent-dependent lifetime and can lead to the formation of ortho-benzyne. nih.govacs.org While the formation of a phenyl cation has been proposed in solution-phase photolysis, direct spectroscopic evidence remains elusive. nih.govacs.org

The photolysis of this compound adsorbed on surfaces, such as amorphous ice, has also been investigated. tennessee.edu In this environment, benzene is the primary photoproduct, suggesting that the photodissociated chlorine atom is abstracted, and the phenyl radical is subsequently hydrogenated. tennessee.edu

Liquid-Phase Reactions

Liquid-phase reactions of this compound are fundamental to its use in chemical synthesis.

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. vedantu.comuomustansiriyah.edu.iq It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. vedantu.com

The chlorine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming electrophile to substitute at the positions ortho and para to it. vedantu.comyoutube.com This is due to the ability of the chlorine's lone pair electrons to stabilize the carbocation intermediates formed during the attack at these positions through resonance. uomustansiriyah.edu.iqyoutube.com Although chlorine is an electron-withdrawing group and deactivates the ring towards electrophilic substitution, making the reaction slower than the nitration of benzene, the ortho and para isomers are the major products. vedantu.comyoutube.com

The selectivity of the nitration can be influenced by the choice of catalyst and reaction conditions. For instance, the use of solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) has been investigated to enhance para-selectivity. lukasiewicz.gov.pl In one study, a SO₄²⁻/TiO₂-ZrO₂ catalyst yielded an ortho-to-para isomer ratio of 0.17 with a 55% yield of mononitrated products. lukasiewicz.gov.pl Other research using Fe³⁺-exchanged K10-montmorillonite as a catalyst in the presence of fuming nitric acid and acetic anhydride (B1165640) has achieved high para-selectivity of up to 92%. capes.gov.br

Table 3: Product Distribution in the Nitration of this compound

| Catalyst System | Ortho-Nitrothis compound (%) | Para-Nitrothis compound (%) | Reference |

| Concentrated HNO₃ / H₂SO₄ | Major | Major | vedantu.comwikipedia.org |

| SO₄²⁻/TiO₂-ZrO₂ | - | - (ortho/para ratio 0.17) | lukasiewicz.gov.pl |

| Fe³⁺-montmorillonite / fuming HNO₃-acetic anhydride | - | up to 92 | capes.gov.br |

This table summarizes the typical and enhanced product distributions for the nitration of this compound under various catalytic conditions.

Nucleophilic Aromatic Substitution: Mechanisms and Applications

While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, this compound can undergo nucleophilic aromatic substitution (S_NAr) under specific conditions. libretexts.orgwikipedia.org The reactivity of the aryl halide is significantly influenced by the presence of other substituents on the benzene ring. libretexts.org

Two primary mechanisms are recognized for the nucleophilic substitution of this compound: the addition-elimination (S_NAr) mechanism and the elimination-addition (benzyne) mechanism. wikipedia.orgpressbooks.pub

The S_NAr or addition-elimination mechanism is favored when strong electron-withdrawing groups, such as a nitro group (NO₂), are positioned ortho or para to the chlorine atom. libretexts.orgwikipedia.orgyoutube.com These groups activate the ring towards nucleophilic attack by delocalizing and stabilizing the negative charge of the intermediate formed, known as a Meisenheimer complex. wikipedia.org The reaction proceeds in two steps: first, the nucleophile adds to the carbon atom bearing the leaving group, forming the resonance-stabilized carbanion. pressbooks.pub In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub this compound itself, lacking these activating groups, is generally inert to this type of reaction under mild conditions.

The elimination-addition or benzyne (B1209423) mechanism occurs under harsh reaction conditions with very strong bases, such as sodium amide (NaNH₂) or when heated with sodium hydroxide (B78521) (NaOH) at high temperatures (e.g., 350 °C). pressbooks.pubyoutube.com This pathway does not require activation by electron-withdrawing groups. pressbooks.pub The mechanism involves two main stages. First, the strong base abstracts a proton from the position ortho to the chlorine, followed by the elimination of the chloride ion, forming a highly reactive, symmetrical intermediate called benzyne. pressbooks.pubmasterorganicchemistry.com In the second stage, the nucleophile adds to the benzyne intermediate. Isotopic labeling studies using ¹⁴C at the carbon attached to chlorine have shown that the incoming nucleophile attacks both carbon atoms of the benzyne's "triple" bond, leading to a mixture of products. masterorganicchemistry.com

Applications of these reactions include the industrial synthesis of key chemicals. For instance, the reaction of this compound with NaOH at high temperature and pressure is a classic method for producing phenol (B47542). pressbooks.pub Similarly, reacting this compound with sodium amide yields aniline (B41778). pressbooks.pubyoutube.com

Thermal Decomposition Processes

The thermal stability of this compound can be overcome at elevated temperatures, leading to decomposition through various reaction pathways, particularly in the presence of other reactive species like hydrogen and oxygen.

The thermal decomposition of this compound is significantly accelerated in the presence of small amounts of oxygen mixed with hydrogen. njit.edunjit.edu Studies conducted in tubular flow reactors at atmospheric pressure show that while decomposition in pure hydrogen requires temperatures above 900°C for a 2-second residence time, the presence of 1% to 5% oxygen in the hydrogen mixture allows for 99% conversion of this compound at around 660°C with a 1-second residence time. njit.edunjit.edu The rate of decomposition increases with both temperature and the concentration of oxygen. njit.edunjit.edu

| Parameter | Condition/Value |

|---|---|

| Temperature Range | 560 - 660 °C |

| Residence Time | 0.03 - 2.5 seconds |

| O₂/H₂ Ratios | 1% - 5% |

| Major Products | Benzene, Methane (B114726), Ethane, HCl |

| Minor Products | Toluene, Cyclopentadiene, Acetylene, Ethylene, CO, CO₂ |

| Temperature for 99% Conversion (1s residence) | ~660 °C |

The pyrolysis of this compound, or its thermal decomposition in an inert atmosphere, has been studied to understand the formation of pollutants from waste incineration. researchgate.netresearchgate.net Experimental studies at temperatures between 873 K and 1223 K show that this compound initially decomposes to form phenyl and chlorophenyl radicals, as well as o-benzyne. researchgate.net

The primary and most abundant product of this compound pyrolysis is benzene. researchgate.netresearchgate.net Other significant byproducts include HCl, methane, ethylene, acetylene, and biphenyl. researchgate.net At higher temperatures, the formation of acetylene and methane increases, while the production of chlorinated and bicyclic compounds decreases. researchgate.net The decomposition pathways can also lead to the formation of more complex and hazardous compounds. The phenyl and chlorophenyl radicals can trigger the growth of polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes. researchgate.net Small molecules like acetylene and diacetylene can form from the cleavage of the o-benzyne intermediate. researchgate.netresearchgate.net

During combustion, particularly under oxygen-rich conditions and in the presence of metal-containing fly ash (like CuO), this compound can act as a precursor to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov The concentration of oxygen has been shown to have a strong effect on the formation of these toxic byproducts. nih.gov

| Product Category | Examples |

|---|---|

| Major Product | Benzene |

| Simple Byproducts | HCl, Methane, Ethylene, Acetylene |

| Bicyclic Compounds | Biphenyl, Biphenylene |

| Polychlorinated Aromatics | Dichlorobiphenyls, Chlorobiphenyl, Polychlorinated Naphthalenes |

| Combustion Byproducts (with O₂/catalysts) | PCDDs, PCDFs |

Catalysis in this compound Reactions

Catalysis plays a crucial role in both the synthesis and the degradation of this compound, offering pathways that are more efficient and selective than uncatalyzed reactions.

Heterogeneous Catalysis for Synthesis and Degradation

Heterogeneous catalysts are widely employed for the degradation of this compound, a persistent environmental pollutant. Catalytic hydrodechlorination (HDC) is an effective method for converting this compound into benzene, a less toxic compound. ufl.edu Palladium-based catalysts, particularly 5 wt% palladium on carbon (Pd/C), show high selectivity (>95%) for benzene formation at temperatures around 353 K. ufl.edu Kinetic studies suggest the reaction rate is first-order with respect to this compound, half-order to hydrogen, and inverse first-order with respect to HCl, with the cleavage of the C-Cl bond being the rate-determining step. ufl.edu

Electro-heterogeneous catalysis is another advanced oxidation process used for this compound degradation in aqueous solutions. nih.govsciengine.com This method can achieve nearly 100% degradation of this compound under optimized conditions (e.g., current density of 15 mA/cm², pH 10). nih.gov The process involves the generation of hydroxyl radicals (•OH) which attack the C-Cl bond, leading to the formation of intermediates like phenol and biphenyl, and eventually smaller organic acids. nih.gov

Catalytic wet peroxide oxidation (CWPO) using catalysts like iron-loaded activated carbon (Fe-C) or other metal oxides also effectively degrades this compound. ic-mag.comresearchgate.net These systems utilize oxidizing agents like hydrogen peroxide or ozone to break down the this compound molecule into less harmful substances. ic-mag.comresearchgate.net

Homogeneous Catalytic Systems

Homogeneous catalysis is primarily explored in the context of mechanistic studies and specialized organic synthesis involving this compound. For instance, palladium complexes with specific ligands like cyclic (alkyl)(amino)carbenes have been shown to catalyze the oxidative addition of this compound, a key step in many cross-coupling reactions. catalysis.de This process can occur rapidly even at room temperature. catalysis.de

Mechanistic investigations into the methoxycarbonylation of tricarbonyl(this compound)chromium complexes have provided insights into bimetallic activation in homogeneous catalysis. acs.org Furthermore, novel Brønsted acid catalysts have been developed for reactions such as the Friedel-Crafts acylation of the electron-poor this compound with benzoyl chloride. mpg.de These advanced catalytic systems aim to overcome the low reactivity of this compound in certain transformations, enabling the synthesis of complex molecules under specific conditions. mpg.de

Mechanisms of C-Cl Bond Cleavage and Activation

The cleavage of the carbon-chlorine (C-Cl) bond in this compound is a critical step for its chemical transformation. The notable strength of this bond, arising from the sp² hybridization of the carbon atom and resonance effects within the aromatic ring, necessitates specific conditions or catalytic activation for its rupture. The primary mechanisms through which the C-Cl bond is cleaved and activated can be categorized into nucleophilic aromatic substitution, photochemical cleavage, and metal-catalyzed activation.

Homolytic vs. Heterolytic Cleavage

At a fundamental level, the breaking of the C-Cl bond can occur through two distinct processes: homolytic and heterolytic cleavage.

Homolytic cleavage involves the symmetrical breaking of the covalent bond, where each atom retains one of the bonding electrons. quora.com This process results in the formation of two neutral radical species: a phenyl radical (C₆H₅•) and a chlorine radical (Cl•). acs.orgresearchgate.net Homolytic fission is often initiated by energy input in the form of heat or ultraviolet (UV) light. quora.com

Heterolytic cleavage entails the asymmetrical breaking of the bond, where one atom retains both bonding electrons. quora.com This leads to the formation of a cation and an anion. In the case of this compound, this would typically result in a phenyl cation (C₆H₅⁺) and a chloride anion (Cl⁻), a process influenced by the high electronegativity of chlorine. aakash.ac.in

The preferred pathway, whether homolytic or heterolytic, is influenced by several factors, including the reaction conditions, the nature of the solvent, and the presence of catalysts or activating groups.

Nucleophilic Aromatic Substitution (SₙAr) Mechanisms

This compound is generally unreactive toward nucleophilic substitution under standard conditions. However, C-Cl bond cleavage can be achieved through nucleophilic aromatic substitution (SₙAr) via two principal mechanisms, particularly when the aromatic ring is modified with electron-withdrawing groups or when forcing conditions are applied.

Addition-Elimination Mechanism: This two-step mechanism is facilitated when strong electron-withdrawing groups, such as nitro (NO₂) groups, are positioned ortho or para to the chlorine atom. libretexts.orgwikipedia.org The process begins with the attack of a nucleophile on the carbon atom bonded to the chlorine. libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate. wikipedia.orgncrdsip.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Elimination-Addition (Benzyne) Mechanism: In the absence of activating electron-withdrawing groups, C-Cl bond cleavage via nucleophilic substitution can occur under harsh conditions, such as high temperature and pressure with a strong base. ncrdsip.compressbooks.pub For instance, heating this compound with sodium hydroxide at 350 °C results in the formation of phenol. pressbooks.pub This reaction proceeds through a highly reactive and unstable intermediate called benzyne (C₆H₄). ncrdsip.compressbooks.pub The mechanism involves the elimination of hydrogen chloride (HCl) from adjacent carbon atoms to form the benzyne intermediate, followed by the addition of the nucleophile to the benzyne, and subsequent protonation to yield the final product. ncrdsip.compressbooks.pub A key characteristic of the benzyne mechanism is that the incoming nucleophile can attach to the carbon that originally bore the leaving group or to the adjacent carbon, often leading to a mixture of products. pressbooks.pub

Photochemical Cleavage

The absorption of ultraviolet (UV) light provides sufficient energy to induce the cleavage of the C-Cl bond in this compound. This process can proceed via either homolytic or heterolytic pathways, with the solvent playing a significant role in determining the outcome.

In the gas phase and non-polar solvents, the primary photochemical reaction is the homolytic cleavage of the C-Cl bond. acs.orgresearchgate.net UV excitation, for example at wavelengths of 248 nm or less, can populate a dissociative excited state, leading to the formation of a phenyl radical and a chlorine atom. acs.org

In polar or protic solvents, a heterolytic cleavage pathway becomes more favorable, potentially leading to the formation of a phenyl cation and a chloride ion. researchgate.netresearchgate.net This pathway is often in competition with homolytic fission. acs.org The formation of the phenyl cation is proposed to occur through electron transfer between the radical pairs initially formed by bond homolysis. acs.org The solvent can then attack the highly reactive phenyl cation. researchgate.net

Metal-Catalyzed Activation

Transition metals are widely used to catalyze the activation and cleavage of the C-Cl bond in this compound, enabling a variety of cross-coupling and hydrodechlorination reactions under milder conditions than typically required for uncatalyzed reactions. researchgate.net

Oxidative Addition: Many metal-catalyzed reactions, particularly those involving low-valent transition metals like nickel(0), palladium(0), or rhodium(I), proceed through an oxidative addition mechanism. cdnsciencepub.commaynoothuniversity.ienih.gov In this step, the metal center inserts itself into the C-Cl bond, breaking it and forming two new bonds: a metal-carbon bond and a metal-chlorine bond. This process increases the oxidation state of the metal. For example, rhodium(I) pincer complexes have been shown to activate the C-Cl bond of this compound via a concerted oxidative addition mechanism upon heating. nih.govresearchgate.net

Radical Mechanisms: Some metal-catalyzed activations involve radical pathways. For instance, an iridium(II) metalloradical can cleave the Ar–Cl bond via a radical ipso substitution in an addition–elimination pathway, generating an iridium(III) aryl species and a chlorine radical. acs.org Similarly, rhodium(I) pincer complexes can activate C(sp³)–Cl bonds through mechanisms that commence with chloride atom abstraction, forming a rhodium(II) metalloradical. nih.govresearchgate.net

Catalytic Hydrogenolysis: In the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source, the C-Cl bond can be cleaved and replaced by a C-H bond. The mechanism involves the adsorption of this compound onto the catalyst surface, weakening the C-Cl bond. acs.orgresearchgate.net Active hydrogen species, also generated on the catalyst surface, then attack the C-Cl bond, leading to hydrodechlorination. researchgate.net

Research Findings on C-Cl Bond Cleavage

| Mechanism Category | Specific Mechanism | Key Research Findings | Conditions/Catalysts | Ref. |